

natural abundance of sulfur-34 isotope

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Compound of Interest

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Natural Abundance of Sulfur Isotopes

Sulfur (S) has four stable isotopes: ^{32}S , ^{33}S , ^{34}S , and ^{36}S .^{[1][2][3]} The most common is ^{32}S , accounting for approximately 95% of all sulfur on Earth.^{[2][4]} The sulfur-34 isotope (^{34}S) is the second most abundant. The natural abundance of these isotopes can vary slightly due to fractionation caused by biological and inorganic processes.

The accepted atomic abundances and masses for the stable isotopes of sulfur are summarized in the table below.

Isotope	Atomic Mass (Da)	Natural Abundance (atom %)	Nuclear Spin (I)
^{32}S	31.9720711735(14)	94.85% - 95.02%	0
^{33}S	32.971458910(9)	0.75% - 0.76%	3/2
^{34}S	33.9678670(3)	4.21% - 4.37%	0
^{36}S	35.96708069(20)	0.015% - 0.02%	0

Isotope Ratio Measurement: The Delta ($\delta^{34}\text{S}$) Notation

Due to the small variations in isotopic abundances, measurements are typically reported as the ratio of ^{34}S to ^{32}S . These ratios are expressed in "delta" (δ) notation in parts per thousand (per

mil, ‰) relative to an international standard.

The standard for sulfur isotopes is Vienna Canyon Diablo Troilite (VCDT), a sulfide mineral from the Canyon Diablo meteorite. The $\delta^{34}\text{S}$ value of a sample is calculated using the following equation:

$$\delta^{34}\text{S} (\text{‰}) = [((^{34}\text{S}/^{32}\text{S})_{\text{sample}} / (^{34}\text{S}/^{32}\text{S})_{\text{standard}}) - 1] * 1000$$

The VCDT standard is chosen because meteoritic sulfide is believed to represent the primordial sulfur isotopic composition of the Earth. Therefore, variations in the isotopic composition of terrestrial materials relative to VCDT reflect differentiation since the Earth's formation. The general terrestrial range for $\delta^{34}\text{S}$ is from -50‰ to +50‰, though more extreme values can occur.

Experimental Protocols for $\delta^{34}\text{S}$ Determination

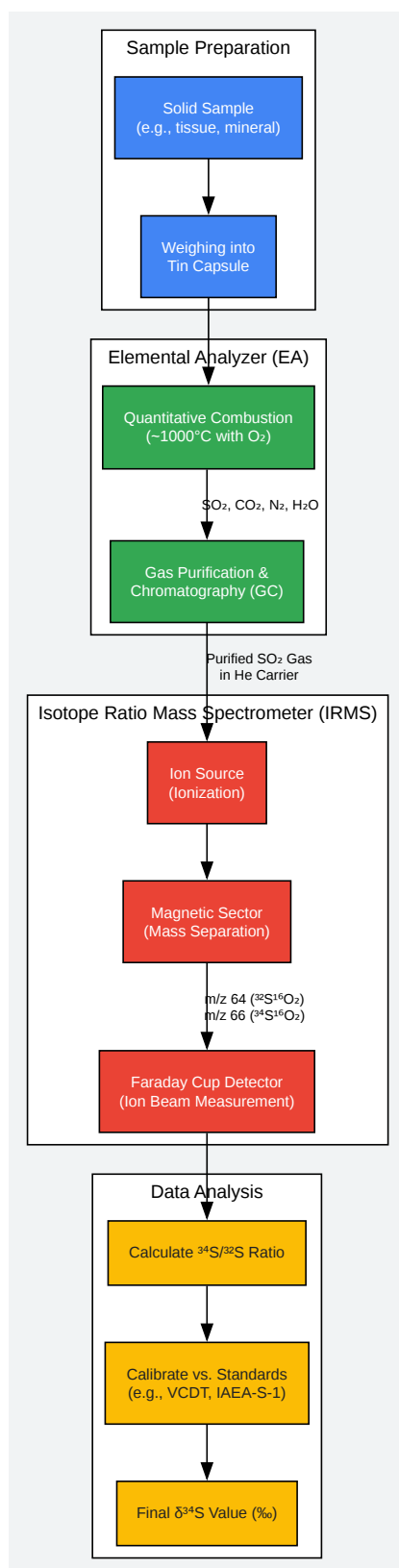
The determination of sulfur isotopic composition is most commonly performed using an Isotope Ratio Mass Spectrometer (IRMS). Several methods exist for sample introduction and analysis, including Elemental Analysis-IRMS (EA-IRMS), Dual Inlet-IRMS (DI-IRMS), and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

A prevalent technique is Continuous Flow Isotope Ratio Mass Spectrometry (CF-IRMS) coupled with an elemental analyzer (EA).

Key Experimental Steps (EA-IRMS Method):

- **Sample Preparation:** Solid samples are weighed into tin capsules. The required sample size depends on the sulfur concentration, but typically a minimum of 40 micrograms of sulfur is needed for routine analysis. For samples with low sulfur content, ashing may be performed to reduce the bulk.
- **Combustion:** The sample is dropped into a high-temperature (around 1000°C) combustion furnace within the elemental analyzer. In the presence of oxygen, the total sulfur in the sample is quantitatively converted into sulfur dioxide (SO_2) gas. This combustion must be quantitative to avoid isotopic fractionation.

- **Purification:** The resulting gases are passed through various traps and a gas chromatography (GC) column to separate the SO₂ from other combustion products (e.g., H₂O, CO₂, N₂).
- **Introduction to IRMS:** The purified SO₂ gas is introduced into the ion source of the mass spectrometer in a continuous flow of helium carrier gas.
- **Ionization and Mass Analysis:** In the ion source, SO₂ molecules are ionized. The resulting ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio. For SO₂, the mass spectrometer measures the ion beams corresponding to masses 64 (³²S¹⁶O₂) and 66 (³⁴S¹⁶O₂).
- **Data Acquisition and Calibration:** The detector measures the intensity of each ion beam to determine the ³⁴S/³²S ratio. The results are calibrated against international reference materials, such as IAEA-S-1 (a silver sulfide with a δ³⁴S value of -0.30‰ VCDT), which are analyzed alongside the unknown samples.



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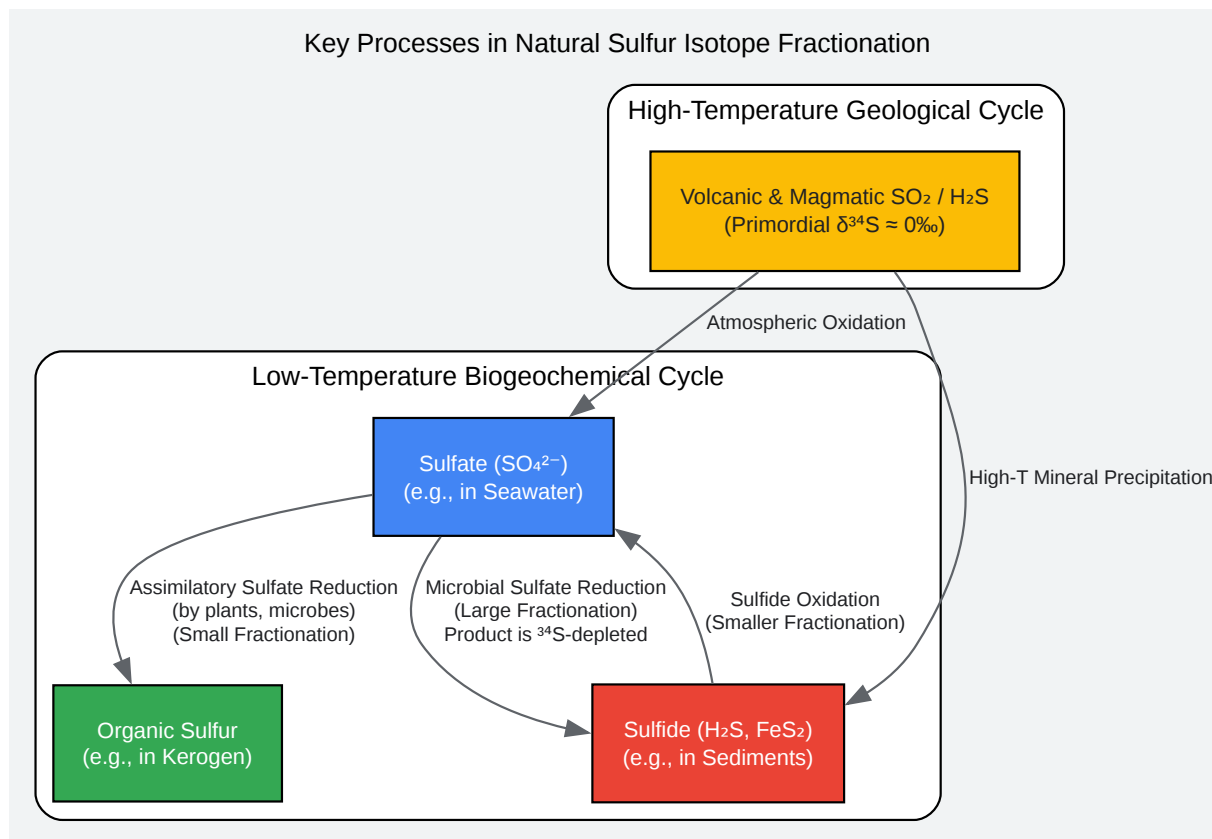
Fig 1. Experimental workflow for $\delta^{34}\text{S}$ determination using EA-IRMS.

Natural Isotope Fractionation

Variations in $\delta^{34}\text{S}$ values in natural materials are caused by isotope fractionation, where processes preferentially partition one isotope over another. These variations provide valuable insights into geological and biological systems.

Two primary types of processes drive sulfur isotope fractionation:

- **Microbial (Kinetic) Fractionation:** This is a dominant process at low temperatures. For example, anaerobic sulfate-reducing bacteria preferentially metabolize the lighter ^{32}S isotope in sulfate (SO_4^{2-}) to produce hydrogen sulfide (H_2S). This leaves the remaining sulfate enriched in the heavier ^{34}S isotope, while the resulting sulfide is depleted in ^{34}S (negative $\delta^{34}\text{S}$ values).
- **Equilibrium (Thermodynamic) Fractionation:** At higher temperatures, such as in hydrothermal and igneous systems, isotopic exchange reactions occur between different sulfur-bearing compounds until they reach thermodynamic equilibrium. In these cases, the ^{34}S isotope tends to be concentrated in the compound where sulfur is in its highest oxidation state. For instance, in the equilibrium between sulfate and sulfide, ^{34}S is enriched in the sulfate.



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Fig 2. Processes influencing natural sulfur-34 fractionation.

Applications in Research and Development

The study of sulfur isotope abundances has broad applications across various scientific fields:

- **Geochemistry and Ore Deposits:** δ³⁴S values help to understand the formation of sulfide ore deposits, distinguishing between those with a sedimentary (often biogenic, negative δ³⁴S) or igneous (mantle-derived, δ³⁴S near 0‰) origin.
- **Environmental Science:** Sulfur isotopes are used to trace sources of sulfate pollution in water and the atmosphere, as different sources (e.g., industrial emissions, sea salt, watershed minerals) can have distinct isotopic signatures.

- **Paleoclimatology and Paleobiology:** The isotopic composition of sulfur in ancient rocks and minerals provides a record of past microbial activity and the history of oxygen in the Earth's atmosphere and oceans.
- **Drug Development and Metabolism:** While less common, stable isotope labeling with ^{34}S can be used as a non-radioactive tracer to study the metabolism and biosynthetic pathways of sulfur-containing drugs and biomolecules. It offers an alternative to using the radioactive ^{35}S isotope.

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